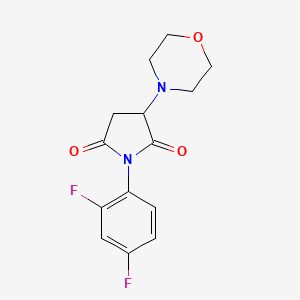

1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or uses in various fields such as medicine, industry, or research .

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. Techniques used can include thermal analysis, solubility testing, and stability testing .Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to 1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione have been synthesized and characterized, revealing insights into their molecular interactions, crystal structures, and potential applications. For instance, novel compounds like 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone have been synthesized, with their structures confirmed by various analytical techniques. These compounds exhibit significant hydrogen bonding and molecular interactions, suggesting their potential in designing molecules with specific properties (Kaynak, Özbey, & Karalı, 2013).

Organic Inhibitors for Corrosion

1H-pyrrole-2,5-dione derivatives have shown to be effective organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. These compounds' inhibitory action is attributed to their adsorption on the steel surface, following Langmuir’s adsorption isotherm. Such findings highlight the potential of this compound derivatives in corrosion protection applications (Zarrouk et al., 2015).

Photoluminescent Materials

Research into conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) and phenylene units reveals the creation of photoluminescent materials with potential electronic applications. These materials exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000).

Solar Cell Efficiency

The use of diketopyrrolopyrrole-containing materials in organic solar cells has been explored, with findings showing that certain configurations can lead to efficient solar cells with impressive open-circuit voltages. This underscores the importance of molecular design in achieving high-efficiency solar cells (Gupta et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O3/c15-9-1-2-11(10(16)7-9)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZBBWKHNAYZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)

![N-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2697382.png)

![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2697393.png)

![6-Azatricyclo[3.2.1.0,2,4]octan-7-one](/img/structure/B2697396.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2697398.png)

![[2-(Diphenylamino)-2-oxoethoxy]acetic acid](/img/structure/B2697399.png)

![N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2697403.png)